

Spectroscopic Profile of Verdyl Acetate: A Technical Guide

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Compound of Interest

Compound Name: Verdyl acetate

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Abstract

Verdyl acetate, also known as tricyclodecenyl acetate, is a synthetic fragrance ingredient valued for its fresh, green, and woody aroma. While its primary application is in the fragrance industry, a thorough understanding of its physicochemical properties, including its spectroscopic characteristics, is essential for quality control, structural elucidation, and potential alternative applications. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **verdyl acetate**, along with detailed experimental protocols and a visualization of its synthesis workflow.

Chemical Structure and Properties

- IUPAC Name: 8-tricyclo[5.2.1.0^{2,6}]dec-3-enyl acetate[1]
- Synonyms: **Verdyl acetate**, Jasmacyclen, Tricyclodecenyl acetate, Greenyl acetate[1][2]
- CAS Number: 5413-60-5[1]
- Molecular Formula: C₁₂H₁₆O₂[2]
- Molecular Weight: 192.25 g/mol [2]

Spectroscopic Data

The following sections present the available spectroscopic data for **verdyl acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

2.1.1 ^1H NMR Spectroscopy

Detailed experimental ^1H NMR data for **verdyl acetate** is not readily available in the public domain. However, based on the structure, the following proton environments are expected:

- Protons on the tricyclic ring system.
- A singlet for the methyl protons of the acetate group.

2.1.2 ^{13}C NMR Spectroscopy

A ^{13}C NMR spectrum for tricyclodecenyl acetate (a synonym for **verdyl acetate**) has been reported.[3] The spectrum was recorded in CDCl_3 . [4] While a detailed peak list is not available, analysis of the published spectrum indicates the presence of twelve distinct carbon signals, consistent with the molecular formula.

Chemical Shift (ppm)	Assignment (Probable)
~170	C=O (ester carbonyl)
~130-140	Olefinic carbons
~70-80	Carbon bearing the acetate group
~20-50	Aliphatic carbons in the tricyclic ring
~20	CH_3 (acetate)

Note: The chemical shifts are estimations based on spectral images and typical values for similar functional groups.

Infrared (IR) Spectroscopy

The FTIR spectrum of **verdyl acetate** has been recorded using a Robot-Film technique.^[1] The spectrum would be characterized by the following absorption bands:

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3050	=C-H stretch (alkene)	Medium
~2950-2850	C-H stretch (alkane)	Strong
~1735	C=O stretch (ester)	Strong
~1240	C-O stretch (ester)	Strong

Mass Spectrometry (MS)

GC-MS is the standard method for the analysis of volatile compounds like **verdyl acetate**. The mass spectrum is characterized by the molecular ion peak and various fragment ions.

m/z	Relative Intensity	Proposed Fragment
192	Low	[M] ⁺ (Molecular Ion)
132	Moderate	[M - CH ₃ COOH] ⁺
67	High	[C ₅ H ₇] ⁺
66	Base Peak	[C ₅ H ₆] ⁺ (Cyclopentadiene)
43	High	[CH ₃ CO] ⁺

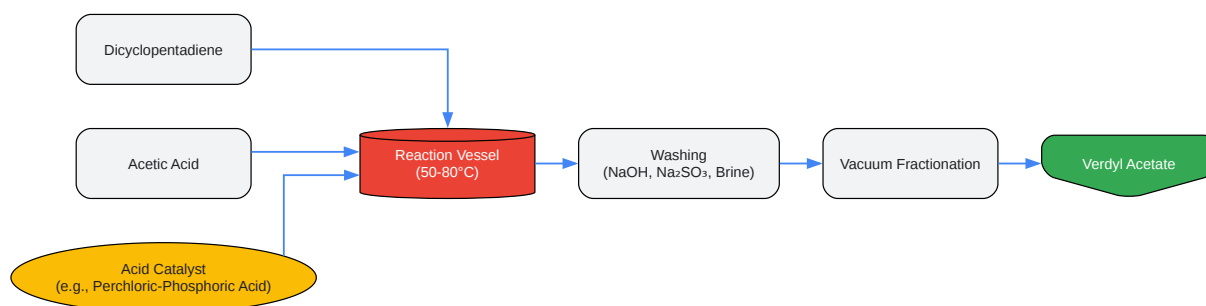
Note: The fragmentation pattern is proposed based on the known fragmentation of esters and the top peaks identified in public databases.^[1]

Experimental Protocols

Synthesis of Verdyl Acetate

Verdyl acetate is synthesized via the acid-catalyzed addition of acetic acid to dicyclopentadiene.^[3] A typical laboratory-scale synthesis is described below.

3.1.1 Synthesis Workflow



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Caption: Synthesis workflow for **Verdyl Acetate**.

Spectroscopic Analysis

3.2.1 NMR Spectroscopy ¹H and ¹³C NMR spectra are typically recorded on a Bruker AM-270 spectrometer or equivalent.^[1] The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

3.2.2 IR Spectroscopy The IR spectrum is recorded using a Bruker IFS 85 FTIR spectrometer.^[1] For liquid samples like **verdyl acetate**, a thin film is prepared on a KBr plate (Robot-Film technique).^[1]

3.2.3 Mass Spectrometry Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer for ionization and fragmentation analysis.

Logical Relationships

The primary logical relationship to visualize in the context of this technical guide is the experimental workflow for the synthesis of **verdyl acetate**, as depicted in section 3.1.1. This diagram clearly illustrates the sequence of steps from starting materials to the final product.

Conclusion

This technical guide summarizes the available spectroscopic data for **verdyl acetate**, providing a valuable resource for researchers and professionals in the fields of chemistry and drug development. While a complete set of experimental data, particularly for ^1H NMR, is not publicly available, the information presented here, combined with established spectroscopic principles, allows for a comprehensive understanding of the structural features of this important fragrance compound. Further research to fully characterize the spectroscopic properties of **verdyl acetate** is encouraged.

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